molecular formula C18H21FN2O4S B351565 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 325812-09-7

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B351565
CAS No.: 325812-09-7
M. Wt: 380.4g/mol
InChI Key: SPDSXTUGIBHEKZ-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and a 4-fluorophenyl group. It has a molecular formula of C18H21FN2O4S and a molecular weight of 380.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 4-(4-fluorophenyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
  • 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(3-fluorophenyl)piperazine

Uniqueness

1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 2,5-dimethoxyphenylsulfonyl and 4-fluorophenyl groups provides a distinct structural framework that can interact with various molecular targets in a unique manner.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-24-16-7-8-17(25-2)18(13-16)26(22,23)21-11-9-20(10-12-21)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDSXTUGIBHEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332382
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

325812-09-7
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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